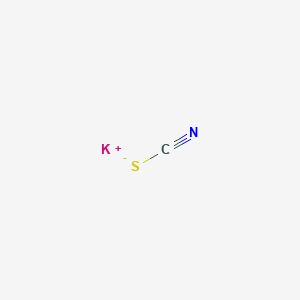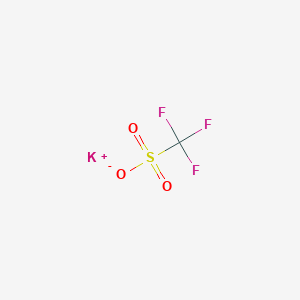
potassium;thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium thiocyanate is a chemical compound with the molecular formula KSCN. It is an important salt of the thiocyanate anion, one of the pseudohalides. This compound is known for its relatively low melting point compared to other inorganic salts and is often used in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium thiocyanate can be synthesized by the fusion of sulfur with potassium cyanide, followed by extraction with hot aqueous alcohol, evaporation, and cooling . Another method involves treating elemental sulfur, selenium, and tellurium with potassium cyanide .
Industrial Production Methods
In industrial settings, potassium thiocyanate is produced by reacting potassium hydroxide with ammonium thiocyanate. The reaction yields potassium thiocyanate and water as by-products .
Análisis De Reacciones Químicas
Types of Reactions
Potassium thiocyanate undergoes various types of chemical reactions, including:
Oxidation: Potassium thiocyanate can be oxidized to form thiocyanogen.
Substitution: It reacts with acyl chlorides to form isothiocyanates.
Complex Formation: It forms complexes with iron ions, resulting in a blood-red solution due to the formation of thiocyanatoiron complex ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Substitution: Acyl chlorides are commonly used in substitution reactions.
Complex Formation: Ferric chloride is used to form the thiocyanatoiron complex.
Major Products
Isothiocyanates: Formed from the reaction with acyl chlorides.
Thiocyanatoiron Complex: Formed from the reaction with ferric chloride.
Aplicaciones Científicas De Investigación
Potassium thiocyanate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of isothiocyanates and episulfides.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and used in diagnostic tests.
Industry: Utilized in the production of synthetic fibers, dyes, and as a corrosion inhibitor.
Mecanismo De Acción
Potassium thiocyanate exerts its effects through various mechanisms:
Oxidation-Reduction Reactions: It participates in redox reactions, acting as an oxidizing or reducing agent depending on the conditions.
Complex Formation: It forms complexes with metal ions, which can alter the chemical properties of the metal ions involved.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Thiocyanate: Similar in structure and reactivity but differs in solubility and melting point.
Ammonium Thiocyanate: Used in similar applications but has different physical properties.
Uniqueness
Potassium thiocyanate is unique due to its relatively low melting point and its ability to form stable complexes with metal ions. This makes it particularly useful in various chemical syntheses and industrial applications .
Propiedades
IUPAC Name |
potassium;thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYHKDIALBAK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)[S-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid](/img/structure/B7724531.png)












